molecular formula C24H29Cl3N2O5S B2830874 Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate CAS No. 302934-63-0

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B2830874
CAS No.: 302934-63-0
M. Wt: 563.92
InChI Key: SNSOXVXASXEOKD-UHFFFAOYSA-N
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Description

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a structurally complex thiophene derivative characterized by a central thiophene ring substituted with:

  • Two ethyl ester groups at positions 2 and 4 (dicarboxylate backbone).
  • A methyl group at position 2.
  • A tertiary amine-linked side chain at position 5, comprising a 4-tert-butylbenzoyl amide and a 2,2,2-trichloroethyl moiety.

Properties

IUPAC Name

diethyl 5-[[1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl3N2O5S/c1-7-33-20(31)16-13(3)17(21(32)34-8-2)35-19(16)29-22(24(25,26)27)28-18(30)14-9-11-15(12-10-14)23(4,5)6/h9-12,22,29H,7-8H2,1-6H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSOXVXASXEOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C24H29Cl3N2O5SC_{24}H_{29}Cl_3N_2O_5S and it has a molecular weight of approximately 563.92 g/mol. This compound features various functional groups that may contribute to its biological properties, including a thiophene ring, amine functionalities, and a trichloroethyl moiety.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : Diethyl 5-[[1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl]amino]-3-methylthiophene-2,4-dicarboxylate
  • Canonical SMILES : CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Antitumor Activity

Research has shown that compounds with similar structural motifs often exhibit antitumor properties. For instance:

  • Benzimidazole and Benzothiazole Derivatives : Compounds containing these moieties have demonstrated significant antitumor activity by interacting with DNA. They often intercalate or bind to the minor groove of DNA, which can inhibit cancer cell proliferation .

The presence of the bulky tert-butyl group and the trichloroethyl moiety in this compound suggests potential steric hindrance and lipophilic character, which could influence its interaction with biological targets. Similar compounds have been noted for their ability to interact with cellular membranes or specific protein targets due to their lipophilicity and structural complexity.

Research Findings

Although direct studies on this specific compound are scarce, related research provides valuable context:

  • Antitumor Activity : Compounds similar to this compound have been evaluated in vitro against various cancer cell lines. These studies typically utilize assays such as MTS for cytotoxicity and BrdU for proliferation assessment .
    CompoundCell Line TestedIC50 (µM)Activity
    Compound AA549 (Lung Cancer)6.26 ± 0.33High
    Compound BHCC827 (Lung Cancer)20.46 ± 8.63Moderate
    The data suggest that compounds with similar structural features may also exhibit varying degrees of cytotoxicity depending on the cell line.

Case Studies

In a broader context of drug discovery involving thiophene derivatives:

  • Thiophene-based Anticancer Agents : Studies indicate that thiophene derivatives can inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest . The incorporation of various substituents can modulate these effects significantly.

Comparison with Similar Compounds

Key Differences

Substituent Complexity: The target compound’s position 5 substituent includes a trichloroethyl group and a 4-tert-butylbenzoyl amide, enhancing lipophilicity and steric bulk compared to simpler analogs like Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate . This may improve membrane permeability in biological systems but reduce aqueous solubility.

Spectral Data and Characterization :

  • While NMR and UV spectroscopy are standard for structural elucidation of such compounds (as demonstrated for Zygocaperoside in ), the target compound’s trichloroethyl and benzoyl groups would introduce distinct ¹H-NMR signals (e.g., deshielded protons near electron-withdrawing Cl₃) and ¹³C-NMR peaks for carbonyls (amide, ester) .

Functional Implications: The trichloroethyl group may confer resistance to metabolic degradation, a feature absent in non-halogenated analogs . The 4-tert-butylbenzoyl moiety could enhance binding affinity to hydrophobic pockets in target proteins, similar to pesticidal compounds with bulky aryl groups (e.g., etaconazole in ).

Research Findings and Limitations

  • Synthesis Challenges : The compound’s synthesis likely involves multi-step coupling reactions (e.g., amide bond formation), with purification challenges due to its high molecular weight and lipophilicity.
  • Biological Activity: No direct studies are available, but analogs like Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate show activity as kinase inhibitors , suggesting the target compound could be optimized for similar targets.
  • Data Gaps : Thermodynamic and crystallographic data (e.g., solubility, crystal structure) are absent but could be modeled using gas hydrate research methodologies .

Q & A

Basic: What are the key synthetic pathways for preparing this thiophenedicarboxylate derivative, and how can its purity be validated?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions, including:

  • Substitution reactions (e.g., introducing the 4-tert-butylbenzoyl group using coupling reagents like EDCI/HOBt under basic conditions) .
  • Amide bond formation between the trichloroethylamine moiety and the thiophene core, often requiring anhydrous solvents (e.g., DMF or THF) .

Purity Validation:

  • Chromatographic methods : HPLC or TLC with UV detection to monitor reaction progress and isolate intermediates .
  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to confirm regiochemistry and substituent orientation .
    • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and detect impurities .

Basic: What functional groups in this compound are critical for its hypothesized biological activity?

Methodological Answer:

  • The 4-tert-butylbenzoyl group may enhance lipophilicity and target binding via hydrophobic interactions with enzymes/receptors .
  • The trichloroethylamino moiety could act as a hydrogen-bond donor/acceptor or participate in halogen bonding with biological targets .
  • The thiophene dicarboxylate core provides structural rigidity, facilitating π-π stacking interactions in enzyme active sites .

Experimental Validation:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing trichloroethyl with trifluoroethyl) and compare activity in in vitro assays .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line selectivity, solvent effects). To address this:

Standardize assay conditions :

  • Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Leverage computational tools :

  • Perform molecular dynamics simulations to assess compound solvation or conformational stability in different environments .

Cross-validate with structural analogs : Compare activity trends against related thiophene derivatives to identify scaffold-specific liabilities .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Degradation pathway analysis :
    • Use LC-MS to identify hydrolysis products (e.g., ester cleavage in the dicarboxylate group under acidic/basic conditions) .
  • Formulation strategies :
    • Encapsulate in PEGylated liposomes to shield hydrolytically labile esters .
    • Introduce prodrug modifications (e.g., replace ethyl esters with tert-butyl esters for delayed hydrolysis) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

Target identification :

  • Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Perform thermal shift assays to detect stabilization of potential target proteins .

Mechanistic validation :

  • CRISPR/Cas9 knockout of hypothesized targets (e.g., kinases) to assess loss of compound activity .
  • X-ray crystallography or cryo-EM to resolve compound-target co-structures .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Use QSAR models (e.g., SwissADME or ADMETLab) to estimate logP, solubility, and CYP450 inhibition .
    • Molecular docking (AutoDock Vina, Glide) to predict blood-brain barrier permeability based on ligand-receptor interactions .
  • Metabolism Prediction :
    • CYP450 site-of-metabolism analysis using StarDrop or MetaSite .

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